N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry
Preparation Methods
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide typically involves the reaction of the appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new Schiff base derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor, donating electrons to acceptor molecules, which can lead to various biochemical and physiological effects. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of the bromophenyl and nitro groups in N’-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide makes it unique, particularly in its potential for forming stable metal complexes and its reactivity in various chemical reactions.
Properties
Molecular Formula |
C17H13BrN4O3 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H13BrN4O3/c1-10-13-3-2-4-14(22(24)25)16(13)20-15(10)17(23)21-19-9-11-5-7-12(18)8-6-11/h2-9,20H,1H3,(H,21,23)/b19-9+ |
InChI Key |
UFMDSTAUJNFWQA-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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